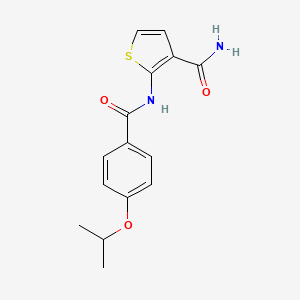

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2-(4-Isopropoxybenzamido)thiophene-3-carboxamide” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Isopropoxybenzamido)thiophene-3-carboxamide” are not explicitly provided in the available resources .科学的研究の応用

Analogues as Lead Structures for Medicinal Applications

Research on thiophene derivatives, such as those related to "2-(4-Isopropoxybenzamido)thiophene-3-carboxamide," has shown significant promise in the development of new therapeutic agents. For example, studies on 2'-benzamido-2'-deoxyadenosine analogues have revealed potential lead structures for the treatment of sleeping sickness by inhibiting trypanosomal glyceraldehyde phosphate dehydrogenase (Calenbergh et al., 1994). This highlights the potential of thiophene derivatives in targeting specific biological pathways.

Antimycobacterial Activity

Derivatives of thiophene have been synthesized and evaluated for their antimycobacterial properties. A study found that certain thiophene carboxamide derivatives were highly active against Mycobacterium tuberculosis, offering a more potent alternative to existing treatments such as Ethambutol and Ciprofloxacin (Nallangi et al., 2014). This suggests that compounds like 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide could be explored for their potential antimicrobial effects.

Histone Deacetylase Inhibition

Thiophene derivatives have also been investigated for their ability to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, incorporating thiophene units, showed promising antiproliferative activity against cancer cell lines, suggesting a potential application in developing anticancer therapies (Jiao et al., 2009).

Corrosion Inhibition

In the field of materials science, thiophene derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Research indicates that methoxy-substituted phenylthienyl benzamidines are effective in preventing corrosion of carbon steel in hydrochloric acid medium, pointing to applications in protecting industrial materials (Fouda et al., 2020).

Photophysical Properties for Material Science

Thiophene derivatives exhibit unique photophysical properties, making them suitable for applications in optoelectronic devices. The synthesis and study of 2-amino-3-carboxamide-1,1′-biaryls and related compounds demonstrate potential for creating materials with desirable emission characteristics for use in electronic displays and lighting (Novanna et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-(4-Isopropoxybenzamido)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide interacts with its target by inhibiting the activity of mitochondrial complex I . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell .

特性

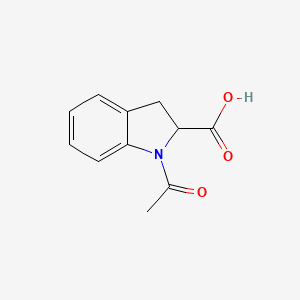

IUPAC Name |

2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-9(2)20-11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-21-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIDTQEMBQTJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isopropoxybenzamido)thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2380954.png)

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)

![1-[1-(2,6-Dimethylphenyl)imidazol-2-yl]ethanone](/img/structure/B2380963.png)

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)

![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)